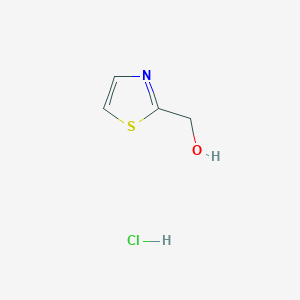

Thiazol-2-ylmethanol hydrochloride

Descripción general

Descripción

Thiazol-2-ylmethanol hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of thiazol-2-ylmethanol hydrochloride typically involves the reaction of thiazole with formaldehyde and hydrochloric acid. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Thiazol-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.

Reduction: Reduction reactions can convert it to thiazol-2-ylmethanol.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Thiazole-2-carboxylic acid.

Reduction: Thiazol-2-ylmethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thiazole derivatives, including thiazol-2-ylmethanol hydrochloride, are recognized for their potential therapeutic effects. They have been investigated for various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Thiazole derivatives have shown promising anticancer activity in several studies:

- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against A549 human lung adenocarcinoma cells. One compound demonstrated a strong selectivity with an IC50 value of 23.30 ± 0.35 mM, indicating potential as an anticancer agent .

- A study on thiazole-integrated pyridine derivatives reported that one compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 of 5.71 μM .

Anti-inflammatory Properties

Thiazole compounds have also been explored for their anti-inflammatory properties:

- Research indicated that thiazole scaffolds can lead to the development of new anti-inflammatory drugs. These compounds may inhibit prostaglandin synthesis, which is crucial in managing pain and inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazole derivatives is essential for optimizing their pharmacological properties:

- A comprehensive SAR study focused on the modification of thiazole cores to enhance potency against specific biological targets. This involved conformational analysis and quantum chemical calculations to identify stable conformations that interact favorably with target receptors .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial effects:

- Compounds derived from thiazoles have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of thiazol-2-ylmethanol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is crucial for binding to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparación Con Compuestos Similares

Thiazol-2-ylmethanol hydrochloride can be compared with other thiazole derivatives such as:

Thiazole: The parent compound with a simple thiazole ring.

Thiazole-2-carboxylic acid: An oxidized form of thiazol-2-ylmethanol.

2-Aminothiazole: A derivative with an amino group at the 2-position.

Uniqueness: this compound is unique due to its specific functional group (methanol) attached to the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Actividad Biológica

Thiazol-2-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

Thiazole derivatives, including this compound, can be synthesized through various methods, often involving the condensation of thiazole with aldehydes or ketones in the presence of acid catalysts. The synthesis typically aims to enhance the biological activity of the resulting compounds by modifying substituents on the thiazole ring.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazole have shown moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.17 mg/mL, indicating their potential as antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that thiazole-containing compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, certain thiazole derivatives exhibited IC50 values below 2 µg/mL against these cell lines, suggesting strong cytotoxic effects . Structure-activity relationship studies indicate that specific substitutions on the thiazole ring enhance anticancer activity, particularly when electron-donating groups are present .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that these compounds can bind effectively to key proteins involved in cancer progression and inflammation, such as COX-2 and 5-LOX . The binding affinity and interaction patterns provide insights into their mechanisms as potential inhibitors.

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial properties. Compounds were tested against E. coli and Bacillus cereus, showing promising results with MIC values indicating effective inhibition at low concentrations .

- Anticancer Activity : Research on thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity against HepG2 cells. For instance, a derivative with a p-dimethyl substitution exhibited enhanced activity compared to its unsubstituted counterpart .

Data Summary

Propiedades

IUPAC Name |

1,3-thiazol-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c6-3-4-5-1-2-7-4;/h1-2,6H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWARKMZISOCHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607230 | |

| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-95-4 | |

| Record name | (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.